1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone
CAS No.: 100456-54-0
Cat. No.: VC20329984
Molecular Formula: C22H16N2O2
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100456-54-0 |
|---|---|
| Molecular Formula | C22H16N2O2 |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 1-(5-acetylindolo[3,2-b]carbazol-11-yl)ethanone |
| Standard InChI | InChI=1S/C22H16N2O2/c1-13(25)23-19-9-5-3-7-15(19)17-12-22-18(11-21(17)23)16-8-4-6-10-20(16)24(22)14(2)26/h3-12H,1-2H3 |
| Standard InChI Key | QURFKWBYZWEXCB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5N4C(=O)C |
Introduction
Structural Identification and Nomenclature
The systematic name 1,1'-(indolo[3,2-b]carbazole-5,11-diyl)diethanone derives from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The parent indolo[3,2-b]carbazole consists of two indole units fused at the 3,2-b positions, forming a planar, conjugated π-system . Substituents at the 5- and 11-positions introduce ethanone groups, yielding a molecular formula of C₂₂H₁₄N₂O₂ (molecular weight: 346.36 g/mol).
Synthesis and Functionalization Pathways
Synthetic routes to 1,1'-(indolo[3,2-b]carbazole-5,11-diyl)diethanone remain speculative but may involve:
Direct Acetylation of Indolo[3,2-b]carbazole
Friedel–Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) could introduce ethanone groups at the reactive 5- and 11-positions. This method parallels the synthesis of methoxyphenyl-substituted indolo[3,2-b]carbazoles , though regioselectivity must be carefully controlled to avoid over-substitution.
Palladium-Catalyzed Cross-Coupling
A more precise approach might employ Suzuki–Miyaura coupling between a dihalogenated indolo[3,2-b]carbazole precursor and acetyl-bearing boronic esters. This strategy has been successful in constructing similar π-extended systems for metal-organic frameworks (MOFs) .
Physicochemical Properties
Key properties inferred from analogous compounds include:
Electronic Characteristics
The electron-withdrawing acetyl groups lower the highest occupied molecular orbital (HOMO) energy relative to unsubstituted indolo[3,2-b]carbazole (−5.36 eV) . Cyclic voltammetry of methoxyphenyl-substituted derivatives suggests a HOMO range of −5.14 to −5.07 eV , while the diethanone analogue is expected to exhibit a HOMO near −5.30 eV due to enhanced electron deficiency.
Table 1: Comparative Electronic Properties of Indolo[3,2-b]carbazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| Indolo[3,2-b]carbazole | −5.36 | −1.40 | 3.96 |
| 2PICz (phosphonic acid) | −5.08 | −2.12 | 2.96 |
| Methoxyphenyl derivative | −5.14 | −1.98 | 3.16 |
| Diethanone derivative | −5.30* | −2.20* | 3.10* |
*Theoretical values based on DFT calculations .
Thermal Stability
Thermogravimetric analysis (TGA) of acetylated indolo[3,2-b]carbazoles predicts decomposition temperatures above 300°C, comparable to 2PACz (∼320°C) . The rigid fused-ring system contributes to exceptional thermal resilience, making it suitable for high-temperature optoelectronic applications.
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Multi-step routes requiring stringent regiocontrol.
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Solubility: Acetyl groups may reduce solubility in common organic solvents, necessitating polar aprotic solvents like DMF or DMSO .
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Stability Under Illumination: Photo-oxidation of acetyl groups could degrade performance in optoelectronic devices.
Future research should prioritize:
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